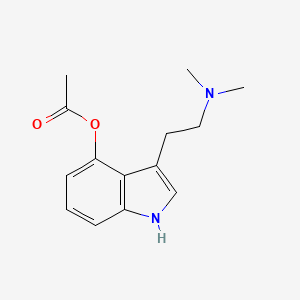

4-Acetoxy-N,N-dimethyltryptamine

Descripción

Historical Context and Initial Synthesis of 4-Acetoxy-N,N-dimethyltryptamine

The initial synthesis of this compound dates back to 1963 by Albert Hofmann and Franz Troxler at Sandoz Ltd. acslab.com This work was part of a broader investigation into psilocin analogs. acslab.com Despite its creation, the psychoactive properties of the compound were not explored at that time. acslab.com Later, in 1999, chemist David E. Nichols and his colleagues improved upon the synthesis of 4-AcO-DMT. wikipedia.org

Chemical Analogy and Structural Relationship to Psilocybin and Psilocin

This compound shares a close structural resemblance to the naturally occurring psychedelic compounds psilocybin and psilocin. acslab.com All three are tryptamines, characterized by a core indole (B1671886) ring structure. acslab.com The key difference lies in the substitution at the 4-position of the indole ring. acslab.com

It is the acetate (B1210297) ester analog of psilocin (4-HO-DMT) and is considered a prodrug to psilocin, meaning it is converted into psilocin in the body. acslab.comnih.gov This is analogous to psilocybin (4-phosphoryloxy-DMT), which is also a prodrug for psilocin. wikipedia.org The chemical structures are detailed in the table below.

Structural Comparison of Key Tryptamines

| Compound | Chemical Name | Chemical Formula | Molar Mass |

|---|---|---|---|

| This compound | 3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl acetate | C₁₄H₁₈N₂O₂ | 246.31 g/mol |

| Psilocybin | 4-Phosphoryloxy-N,N-dimethyltryptamine | C₁₂H₁₇N₂O₄P | 304.25 g/mol |

Positioning of this compound as a Research Compound

This compound has been proposed as a valuable tool in pharmacological research, primarily as a substitute for psilocybin. wikipedia.orgnih.gov The synthesis of 4-AcO-DMT is considered more cost-effective and less complex than that of psilocybin. acslab.comwikipedia.org This accessibility makes it an attractive option for scientific investigation into the mechanisms of psychedelic compounds. wikipedia.org It is often sold online as a research chemical and has been identified as one of the most commonly used novel tryptamines. wikipedia.orgwikipedia.org

Overview of Preclinical Investigation Trends for this compound

Preclinical studies have begun to explore the pharmacological profile of this compound. Research in rodents has confirmed that it acts as a prodrug for psilocin. wikipedia.org Studies have shown that 4-AcO-DMT induces the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic potential. caymanchem.com

Investigations into its effects on addiction models have also been undertaken. One study found that a single administration of 4-AcO-DMT prevented the development of nicotine (B1678760) withdrawal symptoms in mice and blocked the aversive effects of heroin withdrawal in rats. researchgate.netutoronto.ca Further research has explored its interaction with serotonin (B10506) receptors, indicating it acts as an agonist at 5-HT2A receptors, which is believed to be the primary target for psychedelic effects. nih.govnih.gov

Summary of Preclinical Findings

| Research Area | Model | Key Findings |

|---|---|---|

| Pharmacokinetics | Rodents | Confirmed to be a prodrug of psilocin. wikipedia.org |

| Hallucinogenic Potential | Mice | Induces the head-twitch response (HTR). caymanchem.com |

| Addiction | Rats and Mice | Prevented withdrawal aversions from nicotine and heroin. researchgate.netutoronto.ca |

Structure

3D Structure

Propiedades

IUPAC Name |

[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3/h4-6,9,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLRUOSYLFOFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238955 | |

| Record name | O-Acetylpsilocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92292-84-7 | |

| Record name | 1H-Indol-4-ol, 3-[2-(dimethylamino)ethyl]-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92292-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylpsilocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092292847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetylpsilocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLPSILOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BLF220HX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Modifications of 4 Acetoxy N,n Dimethyltryptamine

Methodologies for 4-Acetoxy-N,N-dimethyltryptamine Synthesis

This compound, also known as O-acetylpsilocin or psilacetin, is a semi-synthetic tryptamine (B22526) that has garnered significant interest in the scientific community. substack.compsychedelicreview.com Its synthesis has evolved from early methods to more refined procedures focused on efficiency and safety.

Early Synthetic Approaches and Patent Literature

The first synthesis of this compound was documented in the 1960s. Albert Hofmann and Franz Troxler, working for Sandoz Ltd., patented the compound and several other psilocin esters on January 16, 1963. wikipedia.org Their work was part of a broader chemical investigation into analogues of psilocin. acslab.com The initial patented synthesis involved the acetylation of psilocin (4-hydroxy-N,N-dimethyltryptamine). substack.comwikipedia.org This process can be carried out under either alkaline or strongly acidic conditions. substack.comwikipedia.org

One of the early multi-step synthetic routes started with 4-benzyloxyindole. bbgate.comchemicalbook.com This starting material was reacted with oxalyl chloride in diethyl ether, followed by treatment with dimethylamine (B145610) to form 4-benzyloxyindol-3-yl-N,N-dimethylglyoxylamide. bbgate.com This intermediate was then reduced using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), in a mixture of dioxane and tetrahydrofuran (B95107) to yield 4-benzyloxy-N,N-dimethyltryptamine. bbgate.com The final step to obtain this compound involved the catalytic hydrogenation of the 4-benzyloxy derivative using a palladium on charcoal (Pd/C) catalyst in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) in benzene. bbgate.comresearchgate.net

Improved Synthetic Procedures and Atom Economy Considerations

Later research, notably by David E. Nichols and his colleagues in 1999, focused on developing more practical and efficient synthetic methods for this compound. wikipedia.orgresearchgate.net Nichols proposed the compound as a more economical and accessible alternative to psilocybin for pharmacological research due to the complexities and controlled status of psilocybin synthesis. wikipedia.orgacslab.com

The improved method also utilized the catalytic O-debenzylation of 4-benzyloxy-N,N-dimethyltryptamine in the presence of acetic anhydride. researchgate.netresearchgate.net This approach is considered more atom-economical, as it reduces the number of steps and uses reagents more efficiently. researchgate.net The synthesis of this compound is generally considered less challenging than that of psilocybin. wikipedia.org Modern synthetic protocols have focused on process control and minimizing impurities, allowing for the isolation of high-quality material without the need for extensive chromatographic purification. researchgate.netthieme-connect.com

Derivatization and Analog Development of this compound

The core structure of this compound has served as a scaffold for the synthesis of various analogues, allowing for the exploration of structure-activity relationships.

Synthesis of N,N-Dialkyltryptamine Analogues (e.g., 4-AcO-DET, 4-AcO-MIPT, 4-AcO-DIPT, 4-AcO-TMT)

A range of N,N-dialkyltryptamine analogues of this compound have been synthesized. These include compounds where the N,N-dimethyl groups are replaced with other alkyl groups. Examples of such analogues that have been synthesized and studied include:

4-AcO-DET (4-acetoxy-N,N-diethyltryptamine) nih.gov

4-AcO-MIPT (4-acetoxy-N-methyl-N-isopropyltryptamine) nih.gov

4-AcO-DIPT (4-acetoxy-N,N-diisopropyltryptamine) nih.gov

The synthesis of these analogues generally follows similar principles to the synthesis of this compound, with the appropriate N,N-dialkyltryptamine precursor being used. nih.gov

Furthermore, quaternary tryptammonium analogues have been developed. For instance, 4-AcO-TMT (4-acetoxy-N,N,N-trimethyltryptammonium) has been synthesized by the methylation of this compound fumarate (B1241708) with an excess of iodomethane. psychedelicreview.com Other quaternary analogues like 4-AcO-DMET (4-acetoxy-N,N-dimethyl-N-ethyltryptammonium), 4-AcO-DMPT (4-acetoxy-N,N-dimethyl-N-n-propyltryptammonium), and 4-AcO-DMiPT (4-acetoxy-N,N-dimethyl-N-isopropyltryptammonium) have been synthesized by refluxing this compound with the corresponding alkyl iodide in tetrahydrofuran. acs.orgnih.gov

Preparation of Crystalline Salts for Enhanced Research Utility (e.g., Fumarate)

For research purposes, having a stable, crystalline form of a compound is highly desirable. This compound is often prepared as its fumarate salt, which enhances its stability and handling properties. bbgate.compsychedelicreview.com The fumarate salt is typically obtained by adding fumaric acid to a solution of the freebase. bbgate.comresearchgate.net

Researchers have characterized different crystalline forms of the fumarate salt. One form consists of a single protonated psilacetin cation and one 3-carboxyacrylate anion in the asymmetric unit. psychedelicreview.compsychedelicreview.com Another crystalline form, bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate, has been identified where two protonated psilacetin molecules are charge-balanced by a single fumarate dianion. psychedelicreview.comnih.govresearchgate.net The discovery of multiple crystalline forms provides more options for drug development and formulation. psychedelicreview.com The crystal structures of the fumarate salts of various analogues, including the methyl-ethyl, methyl-allyl, and diallyl variants, have also been determined. psychedelicreview.com

Comparative Synthetic Aspects with Related Indoleamines, including Psilocybin and Psilocin

The synthesis of this compound shares common precursors and strategies with other significant indoleamines like psilocybin and psilocin.

Psilocin can be synthesized from 4-hydroxyindole (B18505) through a process involving Friedel-Crafts acylation with oxalyl chloride, followed by reaction with dimethylamine and subsequent reduction with lithium aluminum hydride. wikipedia.org Psilocybin, the O-phosphorylated counterpart, is more challenging to synthesize. An improved method for its preparation involves the O-phosphorylation of psilocin using tetra-O-benzylpyrophosphate after forming the O-lithium salt of psilocin, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting groups. researchgate.net

The synthesis of this compound is considered more straightforward and cost-effective than that of psilocybin. psychedelicreview.comacslab.com This is a key reason why it has been proposed as a viable alternative for research. acslab.com The acetylation of psilocin to form this compound is a more direct transformation compared to the multi-step phosphorylation required for psilocybin. substack.com Both psilocybin and this compound are considered prodrugs of psilocin, meaning they are converted to psilocin in the body. acslab.comnih.gov

Pharmacological Characterization of 4 Acetoxy N,n Dimethyltryptamine in Preclinical Models

Prodrug Status and Biotransformation Pathways of 4-Acetoxy-N,N-dimethyltryptamine

This compound, also known as O-acetylpsilocin or psilacetin, is a synthetic tryptamine (B22526) that is widely considered to be a prodrug for the pharmacologically active compound, psilocin (4-HO-DMT). nih.govpsychonautwiki.orgresearchgate.netresearchgate.net This means that this compound itself is largely inactive, but is converted into the active metabolite psilocin within the body. wikipedia.orgfrontiersin.org This biotransformation is a critical step in its pharmacological action.

In Vitro Deacetylation to Psilocin (4-HO-DMT)

In vitro studies, which are conducted outside of a living organism, have provided significant evidence for the deacetylation of this compound to psilocin. When incubated with human liver microsomes, a preparation of liver cell components, this compound undergoes hydrolysis, with the resulting hydrolysis metabolite being the most abundant compound detected. researchgate.netnih.gov This process effectively removes the acetyl group from the 4-position of the indole (B1671886) ring, yielding psilocin. nih.gov

Enzymatic Hydrolysis Mechanisms and Contributing Esterases

The primary mechanism for the conversion of this compound to psilocin is enzymatic hydrolysis. nih.gov This reaction is catalyzed by esterase enzymes present in the body, which cleave the ester bond of the acetoxy group. wikipedia.orgnih.gov While specific esterases have not been definitively identified in all studies, the rapid conversion in human plasma and liver microsome preparations points to the involvement of these ubiquitous enzymes. wikipedia.orgnih.gov

The biotransformation of this compound involves several phase I and phase II metabolic reactions. Phase I reactions include hydrolysis, hydroxylation, N-demethylation, and oxidation. nih.gov Following the initial hydrolysis to psilocin, further metabolism can occur, including conjugation with glucuronic acid, a phase II reaction. nih.govnih.gov

In Vivo Conversion Kinetics to Psilocin in Animal Models

In vivo studies in animal models have confirmed the conversion of this compound to psilocin. Following intraperitoneal administration in mice, psilocin is detected in the plasma. frontiersin.org

Despite the reduced in vitro potency of 4-acetoxy compounds at the 5-HT2A receptor, acetylation of the 4-hydroxy group had little effect on the potency of the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects. researchgate.netnih.govacs.org This suggests that O-acetylated tryptamines are efficiently deacetylated in vivo, acting as effective prodrugs. researchgate.netnih.govacs.org

Receptor Binding and Agonist Activity of this compound and its Metabolites

The pharmacological effects of this compound are primarily mediated by its active metabolite, psilocin, which acts as an agonist at various serotonin (B10506) (5-HT) receptors. wikipedia.orgwikipedia.org

Serotonin 5-HT2A Receptor Agonism and Related Subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C)

The primary target for the psychedelic effects of psilocin, and therefore this compound, is the serotonin 5-HT2A receptor. wikipedia.orgacs.orgnih.govnih.govacs.org Agonist activity at this receptor is considered the hallmark of psychedelic action. psychedelicreview.com

Efficacy and Potency Profiles at Serotonergic Receptors

In terms of potency, the active metabolite of this compound, psilocin (4-OH-DMT), is a potent agonist at the 5-HT2A receptor. nih.gov One study reported a potency (EC50) of 69 nM for 4-OH-DMT at this receptor. nih.gov In comparison, this compound itself showed a lower potency of 109 nM. nih.gov This difference in potency is consistent with the understanding that the 4-acetoxy compound is a prodrug and its activity is dependent on its conversion to the more potent 4-hydroxy metabolite. nih.gov

Research has shown that O-acetylation generally reduces the in vitro 5-HT2A potency of 4-hydroxy-N,N-dialkyltryptamines by about 10- to 20-fold, without affecting the efficacy (the maximal response a drug can produce). nih.gov

The following table summarizes the binding affinities (Ki) and potencies (EC50) of this compound and its primary metabolite, psilocin, at various serotonin receptors from preclinical studies.

| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (%) |

| This compound | 5-HT1A | 202 researchgate.net | 144.7 researchgate.net | - |

| 5-HT2A | 93 researchgate.net | 109 nih.gov | - | |

| 5-HT2B | - | 969.9 ugent.be | Partial Agonist ugent.be | |

| 5-HT2C | - | - | - | |

| Psilocin (4-HO-DMT) | 5-HT1A | 374 researchgate.net | - | - |

| 5-HT2A | 79 researchgate.net | 69 nih.gov | - | |

| 5-HT2B | - | - | - | |

| 5-HT2C | - | - | - | |

| Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates a higher potency. Emax represents the maximal efficacy of the compound. |

Differential Receptor Interactions of 4-Acetoxylated versus 4-Hydroxylated Tryptamines

The substitution at the 4-position of the tryptamine indole ring significantly influences receptor binding affinity and functional activity. Preclinical studies comparing this compound (4-AcO-DMT) with its active metabolite, 4-hydroxy-N,N-dimethyltryptamine (psilocin), reveal distinct interaction profiles at various serotonin receptors. nih.govnih.govnih.govresearchgate.netnih.govresearchgate.net

Generally, 4-hydroxylated tryptamines exhibit higher affinity for serotonin receptors compared to their 4-acetoxylated counterparts. nih.gov This suggests that the deacetylation of 4-AcO-DMT to psilocin in vivo is a crucial step for its primary pharmacological effects. nih.govpsychedelicreview.com While both compounds target multiple serotonin receptors, the 4-hydroxy form (psilocin) binds more avidly. nih.gov

Despite the weaker binding affinity of the acetoxylated form, O-acetylation does not significantly alter agonist efficacy at the 5-HT2A receptor. nih.gov However, it does reduce the in vitro potency at this receptor by approximately 10- to 20-fold compared to the 4-hydroxy form. nih.gov This indicates that while 4-AcO-DMT can directly activate the 5-HT2A receptor, it is substantially less potent than its metabolite, psilocin.

Interestingly, while in vitro functional assays show a marked difference in potency, in vivo studies in mice demonstrate that acetylation of the 4-hydroxy group has little effect on the potency to induce head-twitch responses, a behavioral proxy for psychedelic effects. nih.gov This suggests that 4-AcO-DMT likely acts as a prodrug, being efficiently deacetylated to the more potent psilocin in the body. nih.govpsychedelicreview.com

Table 1: Comparative Receptor Potency of 4-Substituted Tryptamines

| Compound | Receptor Target | Relative Potency | Key Finding |

|---|---|---|---|

| This compound (4-AcO-DMT) | 5-HT2A | Lower in vitro potency | Acts as a prodrug for psilocin. nih.govpsychedelicreview.com |

| 4-Hydroxy-N,N-dimethyltryptamine (Psilocin) | 5-HT2A | Higher in vitro potency | Primary active metabolite responsible for psychedelic effects. psychedelicreview.comwikipedia.org |

| 4-AcO-DMT | 5-HT2A | Similar in vivo HTR potency | Suggests efficient in vivo conversion to psilocin. nih.gov |

| Psilocin | 5-HT1A, 5-HT2C | Binds to multiple receptors | Broad receptor profile may influence overall effects. nih.govnih.govresearchgate.netwikipedia.org |

Neuropharmacological Modulations in Preclinical Systems

Impact on Neurotransmitter Systems and Receptor Downstream Signaling

The primary mechanism of action for this compound (4-AcO-DMT) and its active metabolite, psilocin, involves the modulation of the serotonin system. release.org.uk As a prodrug, 4-AcO-DMT is metabolized into psilocin, which then acts as a non-selective serotonin receptor agonist, with a particularly high affinity for the 5-HT2A receptor. wikipedia.orgrecovered.org The activation of the 5-HT2A receptor is considered the principal mediator of the psychedelic effects of these compounds. wikipedia.orgnih.gov

Upon binding to the 5-HT2A receptor, psilocin initiates a cascade of intracellular signaling pathways. daytryp.com Unlike the endogenous ligand serotonin, which primarily activates phospholipase C, psilocin shows functional selectivity by activating phospholipase A2. wikipedia.org This activation triggers downstream signaling, including pathways crucial for neuronal survival and growth. daytryp.com Studies have shown that psychedelics can lead to a biphasic downregulation of surface 5-HT2A receptors on human neurons. elifesciences.org

While the serotonergic system is the primary target, there is evidence that other neurotransmitter systems may be indirectly affected. For instance, the 5-HT2C receptor, another target for these compounds, is known to modulate dopamine (B1211576) neuronal function. nih.gov However, psilocin has been found to have no significant direct effect on dopamine receptors, only affecting the noradrenergic system at very high doses. wikipedia.org

Recent research has highlighted the importance of intracellular 5-HT2A receptors in the neuroplastic effects of tryptamines like DMT and psilocybin. frontiersin.org These compounds can cross the cell membrane to activate these intracellular receptors, a feat that serotonin cannot achieve. frontiersin.org This intracellular signaling is thought to be a key driver of the observed changes in neuroplasticity. frontiersin.org Furthermore, some tryptamines also interact with sigma-1 receptors, which may contribute to their neuroprotective and cognitive-enhancing effects. frontiersin.orgnih.gov

Investigation of Neuroplasticity Markers (e.g., Brain-Derived Neurotrophic Factor (BDNF) expression) in Research Models

A growing body of preclinical evidence suggests that this compound (4-AcO-DMT) and its active metabolite, psilocin, can promote neuroplasticity. recovered.orgacslab.com This is a key area of investigation for understanding their potential therapeutic effects. recovered.orgarxiv.org A central marker in these studies is the Brain-Derived Neurotrophic Factor (BDNF), a protein that plays a critical role in neuronal survival, growth, and the formation of new synapses. youtube.comfapesp.br

Studies in rodent models have shown that the administration of 5-HT2A agonists can regulate the expression of BDNF in the brain. researchgate.netnih.gov Specifically, research on psilocin has demonstrated that it can induce a dose-dependent increase in BDNF levels in human cortical neurons. elifesciences.org This increase in BDNF is mediated by the 5-HT2A receptor. elifesciences.org The downstream signaling of this process involves the activation of the BDNF receptor, TrkB, and subsequent phosphorylation of proteins like AKT, which are involved in cell survival and growth. elifesciences.orgresearchgate.net

Interestingly, some research suggests that psychedelics like psilocin and LSD can directly bind to the TrkB receptor, potentially sensitizing it to the effects of endogenous BDNF. fapesp.brresearchgate.net This direct binding to TrkB is proposed as a novel mechanism for psychedelic-induced plasticity that may be independent of 5-HT2A receptor activation. researchgate.net

The promotion of neuroplasticity by these compounds is not limited to BDNF expression. Studies have shown that tryptamines like DMT can promote neuritogenesis, the growth of neurites from neurons, and increase the complexity of dendritic arbors. uff.br They have also been shown to stimulate the formation of new synapses. uff.br These structural changes in neurons are believed to underlie the rapid and lasting antidepressant-like effects observed in some preclinical and clinical studies. daytryp.comarxiv.org

Table 2: Effects of this compound/Psilocin on Neuroplasticity Markers

| Marker | Model System | Effect | Mediating Receptor/Pathway |

|---|---|---|---|

| BDNF Expression | Human Cortical Neurons | Increased elifesciences.org | 5-HT2A elifesciences.org |

| BDNF Expression | Rodent Brain (VTA) | Regulated researchgate.netnih.gov | 5-HT2A researchgate.netnih.gov |

| TrkB Activation | In vitro/Rodent Models | Activated/Sensitized elifesciences.orgfapesp.brresearchgate.net | Direct binding and 5-HT2A-dependent elifesciences.orgresearchgate.net |

| Neuronal Structure | In vitro (Cortical Neurons) | Increased dendritic complexity and synapse formation uff.br | Not fully elucidated |

| Adult Neurogenesis | Rodent Hippocampus | Promoted nih.gov | Sigma-1 Receptor nih.gov |

Structure Activity Relationships Sar of 4 Acetoxy N,n Dimethyltryptamine and Its Analogues

Influence of 4-Substitution on Pharmacological Activity

The substituent at the 4-position of the indole (B1671886) ring of tryptamines plays a critical role in their pharmacological profile. This section compares the effects of an acetoxy group versus a hydroxy group at this position.

Comparative Analysis of Acetoxy versus Hydroxy Groups

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as O-acetylpsilocin or psilacetin, is a synthetic tryptamine (B22526) that is structurally similar to the naturally occurring psychedelic compound psilocybin. acslab.com The key difference lies in the substitution at the 4-position of the indole ring: 4-AcO-DMT has an acetoxy group, while psilocin (4-HO-DMT), the active metabolite of psilocybin, has a hydroxyl group. acslab.comwikipedia.org Psilocybin itself has a phosphoryloxy group at this position. acslab.com

Upon ingestion, 4-AcO-DMT is believed to act as a prodrug for psilocin. acslab.comwikipedia.org This means it is converted into psilocin in the body through a process called deacetylation, which occurs during first-pass metabolism in the liver. This conversion is significant because psilocin is the primary psychoactive compound responsible for the effects associated with magic mushrooms. virtuerecoverycenter.comfilament.health Similarly, psilocybin is also a prodrug that is dephosphorylated to psilocin. virtuerecoverycenter.comfilament.healthwikipedia.org

While both 4-AcO-DMT and psilocybin serve as precursors to psilocin, there are some pharmacokinetic differences. Studies in rodents have shown that 4-AcO-DMT has a shorter half-life (14.7 minutes) compared to psilocybin (21.9 minutes). researchgate.net This suggests a faster elimination from the body.

The stability of these compounds also differs. Psilocin is known to be unstable and can degrade when exposed to heat or oxygen. zamnesia.com In contrast, 4-AcO-DMT is more resistant to oxidation under basic conditions due to its acetoxy group. wikipedia.org This increased stability makes it a more practical option for research purposes. wikipedia.org

Effect on Receptor Binding Affinities and Functional Efficacy

The primary molecular targets for psychedelic tryptamines are serotonin (B10506) receptors, particularly the 5-HT₂ₐ receptor, which is believed to mediate their hallucinogenic effects. wikipedia.orgnih.gov Both 4-AcO-DMT and its active metabolite, psilocin, act as agonists at this receptor. wikipedia.orgnih.gov

In vitro studies have revealed nuances in the receptor binding profiles of these compounds. Generally, 4-hydroxy compounds like psilocin exhibit higher binding affinity for various serotonin receptors compared to their 4-acetoxy counterparts. nih.gov For instance, O-acetylation of 4-hydroxy-N,N-dialkyltryptamines can reduce their in vitro 5-HT₂ₐ potency by approximately 10- to 20-fold. nih.govacs.org However, this acetylation does not appear to significantly alter the agonist efficacy, meaning the ability of the compound to produce a biological response once bound to the receptor. nih.govacs.org

Interestingly, while O-acetylation decreases in vitro potency, it has little effect on the in vivo potency as measured by the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects. nih.govacs.org This discrepancy supports the hypothesis that O-acetylated tryptamines like 4-AcO-DMT are deacetylated in the body to their more active 4-hydroxy forms. nih.govacs.org

The following table summarizes the in vitro functional activity of 4-AcO-DMT and related compounds at the human 5-HT₂ₐ receptor.

| Compound | EC₅₀ (nM) | Eₘₐₓ (%) |

| 4-AcO-DMT | 109 | 38 |

| 4-HO-DMT (Psilocin) | 69 | - |

| 4-AcO-DET | - | - |

| 4-HO-DET | - | - |

| 4-AcO-DiPT | - | - |

| 4-HO-DiPT | - | - |

| 4-AcO-MET | - | - |

| 4-HO-MET | - | - |

| 4-AcO-MiPT | - | - |

| 4-HO-MiPT | - | - |

| 4-AcO-MPT | - | - |

| 4-HO-MPT | - | - |

EC₅₀ represents the concentration of the compound that produces 50% of its maximal effect. A lower EC₅₀ value indicates higher potency. Eₘₐₓ represents the maximum effect of the compound relative to a standard agonist. Data is sourced from multiple studies and may not be directly comparable due to differing experimental conditions. nih.gov

Impact of N,N-Dialkyl Substitution on Tryptamine Derivatives

The nature of the alkyl groups attached to the nitrogen atom of the tryptamine side chain also significantly influences the pharmacological properties of these compounds. nih.govnih.govacs.org Variations in these N,N-dialkyl substituents can lead to differences in receptor binding affinities and functional activities. nih.govacs.org

Studies have shown that tryptamine derivatives with different N,N-dialkyl groups exhibit varied binding profiles across a range of serotonin receptors and other non-serotonergic targets such as alpha-adrenergic, dopamine (B1211576), and histamine (B1213489) receptors. nih.govacs.orgacs.org For example, increasing the size of the N-alkyl substituents can affect potency at different 5-HT receptor subtypes. Some tryptamines with bulkier N-alkyl groups have been found to have lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors. nih.gov

The head-twitch response (HTR) in mice is a commonly used in vivo assay to assess the psychedelic-like activity of these compounds. The potency in this assay is also affected by the N,N-dialkyl substitution. For a series of 4-hydroxy-N,N-dialkyltryptamines, the potency in the HTR assay was found to be negatively correlated with the size of the amine substituents. acs.org A similar, though less robust, correlation was observed for the 4-acetoxy-N,N-dialkyltryptamines. acs.org

The table below presents data on the HTR potency for various N,N-dialkyl substituted tryptamines.

| Compound | HTR ED₅₀ (μmol/kg) |

| 4-HO-DMT | 0.81 |

| 4-AcO-DMT | - |

| 4-HO-MET | 0.65 |

| 4-HO-MPT | 1.92 |

| 4-HO-MIPT | 2.97 |

| 4-HO-DPT | - |

| 4-AcO-DPT | - |

| 4-HO-DiPT | - |

| 4-AcO-DiPT | - |

ED₅₀ represents the dose of the compound that produces 50% of the maximal head-twitch response. A lower ED₅₀ value indicates higher potency. Data is sourced from a study on psilocybin analogues. acs.org

Design Principles for Novel Indoleamine Compounds Based on the 4-AcO-DMT Scaffold

The structure of 4-AcO-DMT and other tryptamines provides a versatile scaffold for the design of new psychoactive compounds. nih.govunibo.itnih.gov By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationships and develop compounds with specific pharmacological profiles. nih.govunibo.itnih.govresearchgate.net

One approach involves the synthesis of novel tryptamine derivatives by introducing different functional groups at various positions on the indole ring or the ethylamine (B1201723) side chain. nih.govunibo.itnih.gov For example, the synthesis of tryptamine derivatives with an azelayl chain or a 1,1,1-trichloroethyl group has been explored for potential antitumor activity. nih.govunibo.itnih.gov

Another strategy focuses on creating prodrugs of known psychoactive tryptamines, similar to how 4-AcO-DMT is a prodrug of psilocin. The development of acyloxymethyl (ACOM) ethers of hydroxytryptamines is one such example, aiming to improve properties like membrane permeability and stability. chemrxiv.org The pharmacokinetic profile of these ACOM ethers is influenced by the size of the acyl moiety. chemrxiv.org

Structure-activity relationship studies on phenethylamine (B48288) and tryptamine derivatives have shown that phenethylamines generally have a higher affinity for the 5-HT₂ₐ receptor than tryptamines. nih.gov For tryptamine derivatives, oxygen-containing substituents on the larger ring of the tryptamine group and the nature of the groups attached to the nitrogen atom are key determinants of their affinity for the 5-HT₂ₐ receptor. nih.gov

These findings provide valuable information for the rational design of new indoleamine-based compounds with tailored pharmacological properties, potentially leading to the development of novel therapeutic agents.

Analytical Methodologies for 4 Acetoxy N,n Dimethyltryptamine Research

Chromatographic and Spectroscopic Techniques for Identification and Quantification in Research Settings

The identification and quantification of 4-AcO-DMT are primarily achieved through a combination of chromatographic separation and spectroscopic detection methods. These techniques provide the high selectivity and sensitivity required for analyzing this compound, often in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of 4-AcO-DMT. swgdrug.orgjapsonline.com In this technique, the compound is vaporized and separated from other components based on its transit time through a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum, with characteristic fragment ions, serves as a molecular fingerprint for identification. For instance, GC-MS analysis of 4-AcO-DMT has shown characteristic fragment ions at m/z 246.1357 (molecular ion) and a base peak at m/z 58.0651. nih.gov It has been noted that the use of a base during sample preparation for GC-MS can cause the hydrolysis of the ester group in 4-AcO-DMT, yielding its primary metabolite, psilocin. researchgate.net

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is widely used, often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). japsonline.comnih.govoup.com LC methods separate compounds in a liquid phase, which is advantageous for thermally unstable molecules like tryptamines. UHPLC systems, which use smaller particles in the column, offer higher resolution and faster analysis times. nih.gov When coupled with high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) or Orbitrap, these systems provide highly accurate mass measurements, facilitating unambiguous identification of the parent compound and its metabolites. nih.govnih.gov For example, UHPLC coupled to a linear ion trap quadrupole-orbitrap mass spectrometer has identified the protonated molecule of 4-AcO-DMT at m/z 247.1450. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of 4-AcO-DMT. nih.gov ¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for its definitive structural confirmation. nih.gov This technique is often used to characterize reference standards and confirm the identity of substances in seized materials. swgdrug.orgnih.gov

Infrared Spectroscopy (FTIR), particularly with an Attenuated Total Reflectance (ATR) attachment, is also used for the qualitative identification of 4-AcO-DMT by analyzing its vibrational modes. swgdrug.org

Table 1: Summary of Analytical Techniques for 4-AcO-DMT Identification

| Technique | Sample Preparation | Key Parameters/Findings | Reference(s) |

|---|---|---|---|

| GC-MS | Dilution in methanol (B129727) (~1 mg/mL) | Column: DB-1 MS or equivalent. Injector Temp: 280°C. Oven Program: Ramp from 100°C to 300°C. Characteristic Ions: m/z 246.1357 (M+), 58.0651 (base peak). | swgdrug.orgnih.gov |

| HPLC/UHPLC-MS | Varies; often simple dilution or protein precipitation. | Column: Reversed-phase (e.g., RP-18e). Detection: MS (QTOF, Orbitrap) in positive ionization mode. Protonated Molecule: m/z 247.1450. | japsonline.comnih.govnih.gov |

| NMR | Dilution in deuterated solvent (e.g., CD3OD, ~10 mg/mL). | Instrument: 400 MHz or higher. Used for definitive structural confirmation. | swgdrug.orgnih.gov |

| FTIR-ATR | Direct analysis of powder. | Parameters: 32 scans at 4 cm⁻¹ resolution. Provides qualitative identification. | swgdrug.org |

In Vitro Metabolism Study Techniques (e.g., Liver Microsomal Assays, Recombinant Enzymes)

Understanding the metabolic pathways of 4-AcO-DMT is crucial for interpreting its pharmacological profile, as it is considered a prodrug. nih.govwikipedia.org In vitro systems, such as human liver microsomes and hepatocytes, are standard tools for these investigations. nih.govnih.gov These systems contain the necessary enzymes to simulate the metabolic processes that occur in the body.

Pooled human liver microsomes are a common choice for studying Phase I metabolic reactions. nih.govresearchgate.net In a key study, 4-AcO-DMT was incubated with pooled human liver microsomes, and the resulting mixture was analyzed using liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry. nih.gov This investigation identified a total of fifteen metabolites (12 from Phase I and 3 from Phase II). nih.gov The primary metabolic transformation observed was hydrolysis of the acetate (B1210297) ester group to form psilocin, which was the most abundant metabolite detected. nih.govresearchgate.net This finding provides strong evidence that 4-AcO-DMT functions as a prodrug for psilocin. nih.govpsychedelicreview.com Other observed biotransformations included hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid. nih.govresearchgate.net

Human hepatocytes, which are whole liver cells, provide a more complete model by including both Phase I and Phase II metabolic enzymes. Studies using pooled human hepatocytes have been employed to investigate the metabolism of related tryptamines, such as 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT). nih.govresearchgate.netmdpi.com These studies also show that ester hydrolysis is a major initial step, followed by further transformations like O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. nih.govresearchgate.netmdpi.com The analytical approach typically involves incubating the compound with the hepatocytes, followed by analysis of the supernatant using LC-HRMS/MS to separate and identify the metabolites formed. nih.govresearchgate.net

Table 2: In Vitro Metabolites of 4-Acetoxy-N,N-dimethyltryptamine Identified in Human Liver Microsomes

| Metabolic Pathway | Metabolite | Abundance | Reference(s) |

|---|---|---|---|

| Hydrolysis | Psilocin (4-hydroxy-N,N-dimethyltryptamine) | Most abundant | nih.govresearchgate.net |

| Hydroxylation | Hydroxylated 4-AcO-DMT | Identified | nih.govresearchgate.net |

| N-Demethylation | N-demethylated metabolites | Identified | nih.govresearchgate.net |

| Oxidation | Oxidized metabolites | Identified | nih.govresearchgate.net |

| Glucuronidation | Glucuronide conjugates | Identified | nih.govresearchgate.net |

Based on a study using pooled human liver microsomes which identified 15 metabolites in total. nih.gov

Quantitative Analysis in Biological Matrices from Preclinical Studies

To understand the pharmacokinetics of 4-AcO-DMT and its active metabolite, psilocin, it is necessary to quantify their concentrations in biological fluids and tissues over time. Preclinical studies in animal models, such as rodents, have been instrumental in this area. researchgate.netoup.com

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous detection and quantification of several 4-position ring-substituted tryptamines, including 4-AcO-DMT and its metabolite psilocin, in plasma. oup.com In one such study, plasma samples from rats were prepared using protein precipitation with acetonitrile (B52724) after being acidified. oup.com The analysis was performed using an LC-MS/MS system with electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) for high specificity and sensitivity. oup.com

The validation of this method demonstrated its reliability for preclinical research. oup.com Linearity for psilocin was established over a concentration range of 0.5–100 ng/mL. oup.com The validation process confirmed acceptable bias and imprecision, with minimal interference from the plasma matrix, although some ion enhancement was noted for psilocin. oup.com When this method was applied to plasma samples from rats administered 4-AcO-DMT, no parent compound was detected, but psilocin was quantifiable, with concentrations peaking shortly after administration and having a half-life of approximately 30 minutes. researchgate.netoup.compsychedelicreview.com This confirms the rapid and efficient conversion of 4-AcO-DMT to psilocin in vivo. oup.compsychedelicreview.com

Table 3: Validation Parameters for LC-MS/MS Quantification of Psilocin (Metabolite of 4-AcO-DMT) in Rat Plasma

| Parameter | Result | Reference(s) |

|---|---|---|

| Linearity Range | 0.5–100 ng/mL | oup.com |

| Bias | Within ±20% | oup.com |

| Imprecision | <20% | oup.com |

| Matrix Effects (CV%) | <18.3% (Ion enhancement observed) | oup.com |

| Extraction Efficiency | ~50% | oup.com |

| Sample Preparation | Acidification followed by protein precipitation with acetonitrile | oup.com |

Preclinical Behavioral Pharmacology of 4 Acetoxy N,n Dimethyltryptamine

Rodent Behavioral Models for 5-HT2A Receptor Activation

Rodent behavioral models are crucial for investigating the in vivo effects of psychoactive compounds and elucidating their mechanisms of action. For serotonergic psychedelics, specific behaviors are reliably correlated with the activation of the serotonin (B10506) 5-HT2A receptor, which is the primary target responsible for their characteristic effects.

Head-Twitch Response (HTR) Induction and Pharmacological Antagonism Studies

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in mice and rats following the administration of serotonergic psychedelics. wikipedia.org This behavior is a well-established and widely used preclinical proxy for assessing the potential psychedelic-like activity of a compound in humans. wikipedia.orgescholarship.orgljmu.ac.uk The induction of HTR is specifically linked to the activation of the 5-HT2A receptor. wikipedia.orgljmu.ac.uk

Studies have demonstrated that 4-Acetoxy-N,N-dimethyltryptamine, much like psilocybin and other classic psychedelics, consistently induces the head-twitch response in rodents. wikipedia.org This finding confirms its activity as a 5-HT2A receptor agonist in vivo. The potency of a compound to elicit the HTR has been shown to strongly correlate with its hallucinogenic potency in humans, reinforcing the translational validity of this model. ljmu.ac.uknih.gov While specific pharmacological antagonism studies focusing solely on blocking this compound-induced HTR are not detailed in the provided literature, the foundational mechanism of the HTR is its blockade by 5-HT2A receptor antagonists. This suggests that the HTR induced by this compound would be attenuated or completely blocked by pretreatment with a 5-HT2A antagonist.

| Behavioral Model | Compound | Observed Effect in Rodents | Mediating Receptor |

|---|---|---|---|

| Head-Twitch Response (HTR) | This compound | Induces head-twitch response, a proxy for psychedelic-like effects. wikipedia.org | 5-HT2A wikipedia.orgljmu.ac.uk |

Locomotor Activity and Thermoregulation Studies in Rodents

Beyond the HTR, serotonergic compounds can influence other general behaviors in rodents, including locomotor activity and body temperature. These measures can provide additional insights into the compound's pharmacological profile. In rodent studies, this compound has been shown to produce both hypolocomotion (a decrease in spontaneous movement) and hypothermia (a reduction in core body temperature). wikipedia.org These effects are consistent with those produced by its active metabolite, psilocin, and other related tryptamines like N,N-dimethyltryptamine (DMT), which also reduces locomotor activity. wikipedia.orgnih.gov

| Physiological/Behavioral Parameter | Compound | Observed Effect in Rodents | Comparison Compound |

|---|---|---|---|

| Locomotor Activity | This compound | Hypolocomotion (decreased movement). wikipedia.org | Psilocin wikipedia.org |

| Thermoregulation | This compound | Hypothermia (decreased body temperature). wikipedia.org | Psilocin wikipedia.org |

Exploration of Neural Circuitry and Functional Effects in Animal Models

Research in animal models has begun to explore the effects of this compound on the underlying neural circuits implicated in addiction and mood. The ventral tegmental area (VTA), a key node in the brain's reward and motivation circuitry, is a primary focus of these investigations. nih.govresearchgate.netnih.gov

Studies have shown that chronic exposure to drugs of abuse induces neuroadaptive changes in VTA neurons, partly mediated by the brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net These BDNF-dependent adaptations are associated with the development of a drug-dependent state and the negative motivational states seen during withdrawal. nih.gov Remarkably, a single administration of this compound, given either systemically or directly into the VTA of rats and mice, was found to block these neural adaptations. nih.govresearchgate.net This effect is linked to the compound's agonist activity at 5-HT2A receptors, which can modulate BDNF expression and its downstream effects on neural plasticity in the VTA. nih.govresearchgate.net These findings suggest that the compound can interfere with the neurobiological processes that maintain a state of drug dependence.

Furthermore, studies with the related compound DMT show that it can increase levels of serotonin and dopamine (B1211576) in cortical areas like the medial prefrontal cortex and alter functional connectivity between brain regions, suggesting a broad impact on cortical processing. biorxiv.org

Investigation of this compound in Animal Models of Dependence and Reward Pathways (e.g., Conditioned Place Preference)

The conditioned place preference (CPP) paradigm is a standard behavioral model used to assess the rewarding or aversive properties of drugs and psychological states. elsevierpure.comnih.govresearchgate.net In this model, an animal learns to associate a specific environment with the effects of a drug. A preference for spending more time in the drug-paired environment indicates a rewarding effect, while avoidance suggests an aversive effect. researchgate.net

The effects of this compound have been specifically investigated using the CPP model to study its impact on the negative motivational state associated with drug withdrawal. researchgate.net In these experiments, rats were made dependent on heroin and mice were made dependent on nicotine (B1678760). Researchers then tested whether this compound could block the conditioned place aversion (CPA) induced by withdrawal from these substances. The results demonstrated that a single administration of the compound successfully blocked the expression of the aversive effects of both heroin and nicotine withdrawal. researchgate.net This suggests that this compound can mitigate the negative affective state that drives continued drug use and relapse, acting on the neural circuits that process aversive motivation. nih.govresearchgate.net

| Animal Model | Dependence Model | Behavioral Paradigm | Effect of this compound |

|---|---|---|---|

| Rats | Heroin Dependence | Conditioned Place Aversion (CPA) to withdrawal | Blocked the aversive conditioned response to withdrawal. researchgate.net |

| Mice | Nicotine Dependence | Conditioned Place Aversion (CPA) to withdrawal | Blocked the aversive conditioned response to withdrawal. researchgate.net |

Future Directions and Research Opportunities for 4 Acetoxy N,n Dimethyltryptamine

Untapped Potential in Basic Neuropharmacological Research

The synthetic tryptamine (B22526) 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin, presents a significant opportunity for advancing our understanding of fundamental neuropharmacology. While it is often considered a prodrug of psilocin, its own distinct pharmacological properties warrant further investigation. psychedelicreview.comwikipedia.org Research has shown that 4-AcO-DMT and its analogues exhibit varying affinities for a range of serotonin (B10506) (5-HT) receptors, as well as other non-serotonergic targets. nih.govacs.org

Furthermore, the investigation of 4-AcO-DMT's effects on neuronal signaling pathways beyond simple receptor activation is a promising avenue. Understanding how it modulates intracellular signaling cascades, gene expression, and neural plasticity will be crucial. For example, research has suggested that 5-HT2A receptor signaling, the primary target of psychedelics, can regulate the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth. nih.gov Investigating 4-AcO-DMT's influence on BDNF and other neurotrophic factors could provide insights into its potential long-term effects on brain structure and function.

The role of 4-AcO-DMT as a research tool itself is also of considerable interest. Its chemical stability compared to psilocin and its potential to act as a more readily synthesized alternative to psilocybin for preclinical studies make it an attractive compound for researchers. psychedelicreview.comresearchgate.net

Development of Advanced Analogues for Specific Receptor Profiling and Mechanistic Studies

The chemical scaffold of 4-AcO-DMT provides a versatile platform for the design and synthesis of advanced analogues with tailored receptor binding profiles. By systematically modifying the N,N-dialkyl substituents and the 4-acetoxy group, researchers can create a library of compounds to probe the specific roles of different serotonin receptor subtypes and other neuronal targets. nih.govnih.gov

The synthesis of various N,N-dialkyl homologues of 4-AcO-DMT, such as 4-AcO-DET (N,N-diethyl) and 4-AcO-MIPT (N-methyl-N-isopropyl), has already demonstrated that alterations to the N-alkyl groups can influence potency and subjective effects. nih.gov Further exploration of these structural modifications, including the creation of asymmetrical N,N-dialkyl tryptamines, could lead to the development of highly selective ligands for specific receptors. nih.govacs.org These selective analogues would be invaluable tools for dissecting the complex pharmacology of psychedelic action and for identifying the precise receptor interactions responsible for specific behavioral and therapeutic outcomes.

Moreover, the development of quaternary tryptammonium analogues of 4-AcO-TMT has shown that modifications can lead to compounds with affinities for targets like the serotonin transporter (SERT) and 5-HT1D and 5-HT2B receptors, while having no measurable affinity for the 5-HT2A receptor. acs.org This highlights the potential to create analogues with novel pharmacological profiles, moving beyond the classic psychedelic receptor targets.

The creation of radiolabeled versions of these advanced analogues would also facilitate more precise in vivo imaging studies, such as positron emission tomography (PET), to map the distribution and density of specific receptor subtypes in the living brain.

Methodological Advancements in In Vitro and In Vivo Research Protocols

To fully harness the research potential of 4-AcO-DMT and its analogues, continued advancements in both in vitro and in vivo research methodologies are essential.

In the realm of in vitro studies, the use of high-throughput screening assays, such as calcium mobilization assays, allows for the rapid assessment of functional activity at multiple receptor subtypes. nih.gov Refining these assays to provide more detailed information about agonist bias (i.e., whether a compound preferentially activates certain downstream signaling pathways over others at the same receptor) will be a critical next step. This will provide a more nuanced understanding of how different tryptamines produce their unique effects. Furthermore, the use of pooled human liver microsomes to study the in vitro metabolism of 4-AcO-DMT has already yielded valuable information about its biotransformation pathways, identifying hydrolysis as a major metabolic route. nih.gov Expanding these studies to include other metabolic systems and to identify potential biomarkers of consumption will be important for both forensic and clinical applications. nih.gov

For in vivo research, the development and validation of more sophisticated animal models are needed to capture the complex behavioral and cognitive effects of psychedelics. While the head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation, it does not encompass the full spectrum of psychedelic effects. nih.govcaam.tech Integrating other behavioral paradigms that assess changes in perception, cognition, and emotional processing will provide a more comprehensive picture of 4-AcO-DMT's in vivo profile.

Elucidation of Broader Biological System Interactions beyond Serotonergic Systems

Comprehensive receptor binding screens have revealed that tryptamine psychedelics can display affinity for various non-5-HT receptor targets, including alpha-adrenergic, dopamine (B1211576), and histamine (B1213489) receptors, as well as the serotonin transporter. nih.govacs.org The specific profile of these off-target interactions can vary depending on the N,N-dialkyl substitutions. nih.gov For instance, some tryptamine analogues have shown affinity for the dopamine transporter (DAT). acs.org Investigating the functional consequences of these interactions is a critical area for future research. It is possible that these "off-target" effects contribute to the subtle differences in the subjective experiences produced by various psychedelic compounds.

Beyond direct receptor interactions, the downstream effects of 4-AcO-DMT on other neurotransmitter systems and neural circuits warrant investigation. For example, studies have suggested that 5-HT2A receptor agonism can modulate dopamine-dependent reward pathways. researchgate.net Research in rodents has shown that a single administration of 4-AcO-DMT can prevent the shift to a drug-dependent state and block the aversive effects of withdrawal from opioids and nicotine (B1678760). nih.govresearchgate.netutoronto.ca This effect is thought to be mediated by the regulation of brain-derived neurotrophic factor (BDNF) in the ventral tegmental area (VTA), a key region in the brain's reward system. nih.gov Further exploration of these effects could have significant implications for the development of novel treatments for substance use disorders. acslab.com

Role of this compound in Understanding Psychedelic Mechanisms through Comparative Studies

4-AcO-DMT is an invaluable tool for comparative studies aimed at unraveling the fundamental mechanisms of psychedelic action. By systematically comparing its pharmacological and behavioral effects with those of other tryptamines, such as psilocybin, psilocin, and N,N-dimethyltryptamine (DMT), researchers can identify the key structural features and receptor interactions that underlie the psychedelic experience. wikipedia.orgnih.gov

Comparative studies have already revealed important structure-activity relationships. For example, the O-acetylation of 4-hydroxy-N,N-dialkyltryptamines generally reduces in vitro potency at the 5-HT2A receptor by about 10- to 20-fold, yet has little effect on in vivo potency in the head-twitch response assay, supporting the hypothesis that these compounds are deacetylated in vivo to their more active 4-hydroxy counterparts. nih.gov

Future comparative studies could focus on several key areas. A direct and comprehensive comparison of the receptor binding profiles and functional activities of 4-AcO-DMT, psilocybin, and psilocin at a wide range of receptors would provide a more complete picture of their pharmacological similarities and differences. nih.govnih.gov This could help to explain any subtle variations in their subjective effects.

Furthermore, comparing the in vivo metabolism and pharmacokinetics of 4-AcO-DMT and psilocybin is crucial. Recent findings suggest that 4-AcO-DMT may be more potent than psilocybin in mouse studies, potentially due to more efficient delivery of psilocin. caam.technih.gov However, another study found that psilocin exposure from 4-AcO-DMT was about 70% of that from psilocybin. psychedelicreview.com Resolving these discrepancies and fully understanding the bioconversion of these prodrugs to psilocin is essential for their potential clinical development. psychedelicreview.comnih.gov

Finally, comparative studies in humans, once ethically and legally feasible, would be invaluable for correlating the pharmacological differences between these compounds with their subjective effects. While anecdotal reports suggest that the effects of 4-AcO-DMT are similar to those of psilocybin mushrooms, some users report a smoother onset and different visual experiences. psychedelicreview.comacslab.com Controlled clinical studies are needed to systematically investigate these subjective differences and to link them to the underlying neuropharmacology.

Q & A

Basic Questions

Q. What is the pharmacological mechanism of 4-AcO-DMT, and how does its prodrug nature influence its metabolic pathway?

- Methodological Answer : 4-AcO-DMT is metabolized via deacetylation to psilocin, the active compound in psilocybin mushrooms. Researchers use in vitro hepatic microsomal assays or plasma stability studies to track deacetylation kinetics. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is employed to quantify psilocin formation. Unlike psilocybin, 4-AcO-DMT bypasses initial phosphatase-mediated hydrolysis, potentially altering bioavailability .

Q. How do researchers validate the receptor binding profile of 4-AcO-DMT compared to psilocin?

- Methodological Answer : Competitive radioligand binding assays (e.g., 5-HT2A/2B/2C, sigma-1 receptors) quantify affinity (Ki values). Functional assays (e.g., calcium flux or cAMP modulation) assess agonism/antagonism. Studies indicate 4-AcO-DMT itself exhibits activity at 5-HT receptors, independent of psilocin conversion, necessitating dual-phase experiments (acute exposure vs. post-metabolism analysis) .

Q. What regulatory considerations apply to preclinical 4-AcO-DMT research in Schedule I jurisdictions?

- Methodological Answer : Researchers must obtain DEA licensing for controlled substance handling, adhere to strict storage protocols, and justify studies under FDA exploratory IND guidelines. Compliance with the Controlled Substances Act (e.g., 21 U.S.C. § 812) and institutional review board (IRB) approvals are mandatory. Analog-specific scheduling (e.g., Federal Analogue Act) requires legal consultation .

Advanced Research Questions

Q. How can structural characterization of 4-AcO-DMT fumarate inform synthetic optimization and stability studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the solid-state structure, revealing hydrogen bonding and salt formation critical for stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation. Synthetic protocols (e.g., reductive amination with NaBH3CN) are optimized using purity metrics from nuclear magnetic resonance (NMR) and HPLC-MS .

Q. What experimental designs address contradictions in 4-AcO-DMT’s direct receptor activity versus prodrug effects?

- Methodological Answer : Knockout (KO) rodent models (e.g., sigma-1 receptor KO) isolate direct effects. Co-administration with esterase inhibitors (e.g., paraoxon) delays deacetylation, allowing acute receptor profiling. Dual-ligand binding studies (radiolabeled 4-AcO-DMT and psilocin) differentiate target engagement in ex vivo brain slices .

Q. How should dose-response studies account for 4-AcO-DMT’s rapid metabolism and subjective variability?

- Methodological Answer : Intravenous (IV) administration ensures precise dosing, while pharmacokinetic (PK) modeling (e.g., non-compartmental analysis) correlates plasma levels with effects. The Hallucinogen Rating Scale (HRS) quantifies subjective experiences (e.g., "loss of control," visual intensity). Placebo-controlled, crossover designs mitigate inter-session variability .

Q. What neuroimaging approaches elucidate 4-AcO-DMT’s effects on cortical dynamics in naturalistic settings?

- Methodological Answer : Wireless electroencephalography (EEG) in field studies captures gamma (30–40 Hz) and alpha (8–12 Hz) oscillations linked to visual distortions. Functional MRI (fMRI) in controlled settings maps default mode network (DMN) modulation. Ecological validity is balanced with artifact reduction protocols (e.g., motion correction algorithms) .

Data Contradictions and Resolutions

- Receptor Activity vs. Prodrug Hypothesis : While 4-AcO-DMT is primarily a psilocin prodrug, in vitro studies show direct 5-HT2A activation. Resolved via KO models and metabolic inhibition .

- Dose-Response Thresholds : Subjective effects (e.g., "rush" or anxiety) vary nonlinearly with dose; resolved using clustered HRS factors (e.g., "somaesthetic" vs. "visual") and PK/PD modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.